Nimustine
Beschreibung
Eigenschaften
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-28-3 | |
| Record name | Nimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIMUSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Structural and Mechanistic Basis for Synthesis
Nimustine’s structure comprises three key moieties:
- A 4-amino-2-methylpyrimidine group, which contributes to DNA intercalation.
- A 2-chloroethyl chain, enabling alkylation via carbocation intermediates.
- A nitroso (-N=O) group, critical for crosslinking DNA strands.
The synthesis prioritizes stability of the nitroso group, which is sensitive to heat and light, necessitating low-temperature reactions and light-protected conditions.
Synthetic Pathways for this compound
Stepwise Synthesis from Pyrimidine Precursors
The canonical route involves three stages:
Formation of the Pyrimidine-Methylamine Intermediate
4-Amino-2-methyl-5-aminomethylpyrimidine is prepared via:
- Mannich reaction : Condensation of 4-amino-2-methylpyrimidine with formaldehyde and ammonium chloride.
- Reductive amination : Using sodium cyanoborohydride to stabilize the primary amine.
Urea Bridge Assembly
The intermediate reacts with 2-chloroethyl isocyanate under anhydrous conditions:
$$
\text{C}5\text{H}9\text{N}4 + \text{ClCH}2\text{CH}2\text{NCO} \rightarrow \text{C}9\text{H}{13}\text{ClN}6\text{O} \quad (\text{Non-nitrosated precursor})
$$
Conditions : Dichloromethane, 0–5°C, 12–24 hours.
Nitrosation
Introduction of the nitroso group using sodium nitrite in acidic media:
$$
\text{Urea derivative} + \text{HNO}_2 \rightarrow \text{this compound} \quad \text{(Yield: ~60–70\% inferred)}
$$
Conditions : HCl (1M), 0°C, 2 hours.
Alternative Method: One-Pot Alkylation-Nitrosation
A streamlined approach combines urea formation and nitrosation:
- Reagents : 4-Amino-2-methyl-5-aminomethylpyrimidine, 2-chloroethylamine, phosgene, sodium nitrite.
- Mechanism :
Preparation of this compound Hydrochloride
The hydrochloride salt enhances solubility for clinical formulations:
Salt Formation
Critical Reaction Parameters and Optimization
Nitrosation Efficiency
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nimustine durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Alkylierung: this compound wirkt als Alkylierungsmittel und führt Alkylgruppen in DNA-Moleküle ein.
Vernetzung: Es bildet Vernetzungen zwischen DNA-Strängen, wodurch deren korrekte Funktion verhindert wird.
Hydrolyse: This compound kann hydrolysiert werden, was zur Bildung reaktiver Zwischenprodukte führt
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind DNA, Wasser und verschiedene Lösungsmittel.
Bedingungen: Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wie z. B. Körpertemperatur und neutralem pH-Wert
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Nimustine hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Mechanismen der DNA-Alkylierung und -Vernetzung zu untersuchen.
Biologie: this compound wird in der Forschung zur Zellzyklusregulation und Apoptose eingesetzt.
Medizin: Es wird in klinischen Studien zur Behandlung von Hirntumoren und anderen Krebserkrankungen eingesetzt.
Industrie: This compound wird zur Entwicklung neuer Chemotherapeutika und Medikamenten-Delivery-Systeme verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Alkylierung und Vernetzung der DNA-Stränge. Dies stört die normale Funktion der DNA, was zur Hemmung der DNA-Replikation und -Transkription führt. Die primären molekularen Ziele von this compound sind die Stickstoffbasen Guanin und Thymin in der großen Furche der DNA. Diese Interaktion verursacht lokale Konformationsänderungen in der DNA-Struktur, die letztendlich zum Zelltod führen .
Wirkmechanismus
Nimustine exerts its effects by alkylating and cross-linking the strands of DNA. This interferes with the normal function of DNA, leading to the inhibition of DNA replication and transcription. The primary molecular targets of this compound are the nitrogenous bases guanine and thymine in the DNA major groove. This interaction causes local conformational changes in the DNA structure, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Table 1. Decomposition Rates of Nitrosoureas at pH 7.4 and 6.0
| Compound | $k_D$ at pH 7.4 (min$^{-1}$) | $t_{1/2}$ (min) | $k_D$ at pH 6.0 (min$^{-1}$) |
|---|---|---|---|
| 1a | $2.81 \times 10^{-2}$ | 24.6 | $1.72 \times 10^{-2}$ |
| 2a | $8.80 \times 10^{-3}$ | 78.8 | $1.20 \times 10^{-2}$ |
| This compound | $9.73 \times 10^{-4}$ | 712.6 | $9.73 \times 10^{-4}$ |
Cytotoxicity and Mechanisms of Action
- In Vitro Cytotoxicity: this compound shows moderate cytotoxicity in A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells, with IC$_{50}$ values higher than 1a and 2a but lower than BCNU (carmustine) . For example: 1a: IC$_{50}$ = 38 ± 1 µM (A549, normoxia) this compound: Survival >75% at 150 µM (A549, normoxia) .
- DNA Interaction: this compound binds preferentially to guanine (C6=O6) and thymine (C4=O4) in DNA's major groove, inducing a localized B-to-C conformational shift, unlike cisplatin (minor groove binder) . This major-groove alkylation is entropy-driven ($\Delta S = +2658$ J/mol·K) and endothermic ($\Delta H = +764.26$ kJ/mol), indicative of hydrophobic interactions .
- Nitric Oxide (NO) Release: this compound releases NO at physiological pH, a property shared with 1a and 2a, but with slower kinetics. Faster NO release (e.g., 1a) correlates with reduced cytotoxicity due to premature extracellular deactivation .
Pharmacokinetics and Clinical Efficacy
- Solubility and Administration: this compound's water solubility enables intravenous delivery, contrasting with oral lomustine. This difference affects bioavailability and toxicity profiles .
Comparative Clinical Outcomes :
Table 2. Clinical Comparison of Nitrosoureas
Resistance and Combination Therapies
This compound resistance in gliomas is linked to O6-methylguanine-DNA methyltransferase (MGMT) activity. Co-administration with membrane-modifying agents (e.g., reserpine) or calcium antagonists (e.g., verapamil) can potentiate efficacy . Recent trials combining this compound with bevacizumab (anti-angiogenic) show promise in recurrent high-grade gliomas, though predictive biomarkers remain elusive .
Biologische Aktivität
Nimustine hydrochloride (ACNU) is a chloroethyl nitrosourea compound primarily used in the treatment of various malignancies, particularly brain tumors such as gliomas. Its biological activity is characterized by its mechanism of action, interactions with DNA, and clinical efficacy demonstrated through various studies. This article provides an in-depth overview of the biological activity of this compound, supported by data tables and case studies.
This compound is not merely an alkylating agent; it exhibits a unique mechanism involving major groove-directed alkylation of DNA. Research indicates that this compound binds to specific sites on DNA, primarily targeting the nitrogenous bases guanine (C6 = O6) and thymine (C4 = O4) within the major groove. This interaction leads to significant conformational changes in the DNA structure, transitioning from the native B-form to a C-form configuration, which can disrupt normal cellular processes and induce apoptosis in cancer cells .
Key Findings:
- Binding Characteristics : this compound interacts with DNA through hydrophobic interactions, resulting in an entropy-driven endothermic reaction .
- DNA Damage : The compound induces double-strand breaks (DSBs) in DNA, which are critical for its cytotoxic effects against tumor cells .
- Spectroscopic Evidence : Studies utilizing techniques such as ATR-FTIR and circular dichroism spectroscopy have confirmed these binding interactions and structural changes .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for its efficacy against gliomas. Several phase trials have demonstrated its potential when used alone or in combination with other chemotherapeutic agents.
Case Studies and Trials:
- Phase I Trial : A study involving 16 patients with recurrent gliomas assessed the safety and tolerability of convection-enhanced delivery (CED) of this compound. The trial established a recommended dosage of 0.75 mg/mL and showed promising antitumor activity when combined with temozolomide .
- Phase II Study : Another trial investigated a 72-hour continuous intravenous infusion of this compound combined with cisplatin (CDDP) in patients with high-grade astrocytomas. This protocol resulted in a median survival time of 15.9 months, significantly better than historical controls .
- Animal Studies : Research on canine histiocytic sarcoma treated with this compound revealed a median overall survival of 120 days for primary cases and 400 days for those treated adjuvantly, indicating its potential effectiveness across species .
Comparative Efficacy
The following table summarizes key findings from clinical studies comparing this compound's efficacy against other treatments:
Q & A
Q. What is the molecular mechanism of Nimustine’s interaction with DNA, and how is this studied experimentally?
this compound primarily binds to the major groove of DNA, alkylating guanine (C6=O6) and thymine (C4=O4) residues. This interaction was elucidated using spectroscopic methods:
- FTIR spectroscopy identified shifts in DNA backbone vibrations (e.g., 1374 cm⁻¹ and 724 cm⁻¹), confirming direct binding to nitrogenous bases .
- Circular dichroism (CD) revealed localized B-to-C DNA conformational changes (e.g., shifts at 268 nm and 243 nm), indicating helix distortion without complete structural collapse .
- Isothermal titration calorimetry (ITC) quantified thermodynamic parameters (ΔH = +764.26 kJ/mol, ΔS = +2658 kJ/mol), showing the interaction is entropy-driven and hydrophobic in nature .
Q. How does this compound induce DNA damage in cancer cells?
this compound acts as a bifunctional alkylating agent, forming DNA interstrand crosslinks via its chloroethyl groups. This disrupts replication by:
- Inhibiting DNA synthesis through alkylation of guanine residues, leading to replication fork stalling .
- Generating double-strand breaks (DSBs) due to failed repair of crosslinked bases, triggering apoptosis . Experimental validation often involves comet assays or γ-H2AX staining to visualize DSBs in glioblastoma cell lines .
Advanced Research Questions
Q. How can contradictions between this compound’s nitric oxide (NO) release and cytotoxicity profiles be resolved?
Evidence shows that faster NO release (e.g., in this compound vs. BCNU) does not correlate with higher cytotoxicity. This paradox arises because:
- Rapid extracellular NO release may deplete the drug before cellular uptake, reducing efficacy .
- Aziridinium intermediate stability varies: BCNU forms detectable aziridinium ions (pathway C), while this compound favors pathways A/B (oxadiazolium intermediates), altering alkylation efficiency . Methodological resolution involves:
- ESI-MS decomposition studies to track intermediate formation .
- Cellular permeability assays (e.g., using fluorescent analogs) to correlate NO release kinetics with intracellular drug accumulation .
Q. What experimental designs are optimal for studying this compound resistance in glioblastoma models?
Resistance mechanisms include upregulated DNA repair (e.g., MGMT expression) and membrane efflux pumps. Key approaches include:
- Co-administration with membrane modifiers : Verapamil (calcium channel blocker) or trifluoperazine (calmodulin inhibitor) to inhibit drug efflux, validated via cytotoxicity assays in MGMT-positive cell lines .
- Combination therapies : Pairing this compound with temozolomide (TMZ) or procarbazine (PAV regimen) to target complementary pathways (e.g., alkylation + topoisomerase inhibition) .
- In vivo models : Orthotopic glioblastoma xenografts treated with this compound ± reserpine, monitored via MRI for tumor regression .
Q. How do thermodynamic parameters of this compound-DNA binding inform drug design?
The entropy-driven binding (ΔS > 0) suggests hydrophobic interactions dominate in the DNA major groove. This implies:
Q. What are the challenges in translating regional clinical practices (e.g., HAIC with this compound in Japan) to global trials?
Hepatic arterial infusion chemotherapy (HAIC) using low-dose this compound + 5-FU shows regional efficacy in HCC. Translational hurdles include:
- Pharmacokinetic variability : Systemic vs. localized delivery impacts drug exposure, requiring comparative LC-MS/MS studies .
- Trial design heterogeneity : Standardizing endpoints (e.g., progression-free survival vs. MST) across populations, addressed via meta-analysis of regional datasets .
Methodological Guidance
- For DNA interaction studies : Prioritize FTIR/CD for structural insights and ITC for thermodynamics. Use calf thymus DNA as a model system .
- For cytotoxicity assays : Pair γ-H2AX staining with clonogenic survival assays to link DNA damage to functional outcomes .
- For combination therapy design : Screen drug libraries using synergistic scoring (e.g., Chou-Talalay method) to identify potent partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
